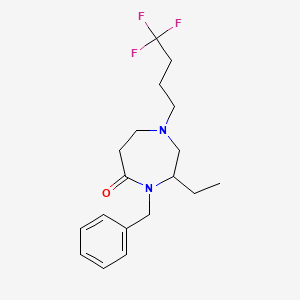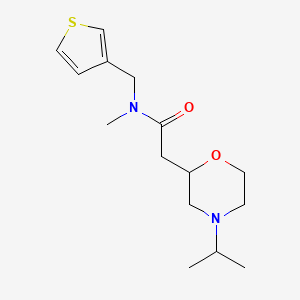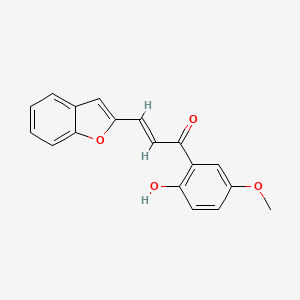![molecular formula C18H18ClNO3 B5363135 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5363135.png)
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol, also known as CTEP, is a small molecule drug that has been studied extensively for its potential therapeutic applications. CTEP belongs to the class of compounds known as mGluR5 antagonists and has been shown to modulate glutamate signaling in the brain.
作用机制
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol acts as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). The compound binds to the receptor and prevents the activation of downstream signaling pathways that are involved in glutamate signaling. This modulation of glutamate signaling has been shown to have therapeutic potential in a range of neurological and psychiatric disorders.
Biochemical and physiological effects:
The modulation of glutamate signaling by this compound has been shown to have a range of biochemical and physiological effects. The compound has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. This compound has also been shown to reduce anxiety-like behavior in animal models of anxiety and depression. Additionally, the compound has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
实验室实验的优点和局限性
One advantage of using 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol in lab experiments is its selectivity for mGluR5. This allows researchers to specifically target this receptor and study its effects on glutamate signaling. However, one limitation of using this compound is its potential off-target effects, as the compound may interact with other receptors or signaling pathways. Additionally, the use of this compound in animal models may not fully reflect the effects of the compound in humans.
未来方向
There are several future directions for 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol research. One area of focus is the development of more selective and potent mGluR5 antagonists that can be used in clinical trials. Additionally, the potential therapeutic applications of this compound in a range of neurological and psychiatric disorders continue to be studied. Finally, the use of this compound in combination with other drugs or therapies is an area of interest, as it may enhance the therapeutic effects of these treatments.
合成方法
The synthesis of 3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol involves a series of chemical reactions that start with the reaction of 4-chlorophenyl isocyanate with morpholine to form 2-(4-chlorophenyl)morpholine. This intermediate is then reacted with 2-bromoacetylphenol to form this compound. The synthesis of this compound has been optimized to produce high yields and purity for use in research studies.
科学研究应用
3-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been studied extensively for its potential therapeutic applications in a variety of neurological and psychiatric disorders. The compound has been shown to modulate glutamate signaling in the brain, which is involved in a range of physiological processes, including learning and memory, synaptic plasticity, and neuronal survival. This compound has been studied in animal models of various disorders, including anxiety, depression, addiction, and autism spectrum disorders.
属性
IUPAC Name |
1-[2-(4-chlorophenyl)morpholin-4-yl]-2-(3-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c19-15-6-4-14(5-7-15)17-12-20(8-9-23-17)18(22)11-13-2-1-3-16(21)10-13/h1-7,10,17,21H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABQEVBUAREKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC(=CC=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,3aR*,7aR*)-1-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363066.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5363075.png)


![3-[1-(1-benzyl-4-piperidinyl)-3-azetidinyl]pyridine](/img/structure/B5363103.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363107.png)
![3-methoxy-2-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B5363115.png)

![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)

![methyl 5-{[3-(2-nitrovinyl)-1H-indol-1-yl]methyl}-2-furoate](/img/structure/B5363159.png)

![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5363180.png)